Androst-4-ene-3,17-dione, (13alpha)-

説明

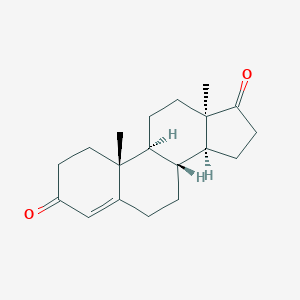

Androst-4-ene-3,17-dione, (13alpha)-, also known as androst-4-ene-3,17-dione, is an endogenous weak androgen steroid hormone and an intermediate in the biosynthesis of estrone and testosterone from dehydroepiandrosterone. It is closely related to androstenediol (androst-5-ene-3β,17β-diol). This compound is a precursor of testosterone and other androgens, as well as estrogens like estrone, in the body .

準備方法

Synthetic Routes and Reaction Conditions

Androst-4-ene-3,17-dione can be synthesized through various chemical and microbial methods. One common synthetic route involves the conversion of 17α-hydroxypregnenolone to dehydroepiandrosterone, followed by the conversion of dehydroepiandrosterone to androst-4-ene-3,17-dione via the enzyme 3β-hydroxysteroid dehydrogenase .

Industrial Production Methods

Microbial biotransformation is extensively used for the large-scale production of androst-4-ene-3,17-dione. This method is cost-effective and relatively non-hazardous. Microorganisms such as Aspergillus and Fusarium species are employed to convert sterols into androst-4-ene-3,17-dione through a series of enzymatic reactions .

化学反応の分析

Types of Reactions

Androst-4-ene-3,17-dione undergoes various chemical reactions, including oxidation, reduction, and hydroxylation.

Common Reagents and Conditions

Hydroxylation: Hydroxylation reactions can be carried out using microbial cultures to produce hydroxylated derivatives.

Major Products

Testosterone: Produced through reduction reactions.

Hydroxylated Derivatives: Such as 11α-hydroxy-androst-4-ene-3,17-dione.

科学的研究の応用

Androst-4-ene-3,17-dione is widely used in scientific research due to its role as a precursor in the synthesis of various steroid hormones. It is used in the study of hormone regulation and synthesis, as well as in the development of steroid-based drugs. Additionally, it is employed in the production of boldenone, an androgenic-anabolic steroid used in veterinary medicine .

作用機序

Androst-4-ene-3,17-dione acts as a precursor to testosterone and other androgens, as well as estrogens like estrone. It is converted to testosterone by the enzyme 17β-hydroxysteroid dehydrogenase and to estrone by the enzyme aromatase. These conversions play a crucial role in the regulation of androgen and estrogen levels in the body .

類似化合物との比較

Similar Compounds

Androstenediol (androst-5-ene-3β,17β-diol): Another intermediate in the biosynthesis of testosterone and estrone.

Dehydroepiandrosterone (DHEA): A precursor to androst-4-ene-3,17-dione.

Uniqueness

Androst-4-ene-3,17-dione is unique due to its dual role as a precursor to both androgens and estrogens. This makes it a valuable compound in the study of hormone regulation and synthesis .

生物活性

Androst-4-ene-3,17-dione, commonly referred to as Delta-4-androstenedione, is a steroid hormone and a precursor in the biosynthesis of androgens and estrogens. This compound has garnered considerable attention due to its biological activities, particularly its role in hormone regulation and potential therapeutic applications in androgen-sensitive conditions.

Androst-4-ene-3,17-dione acts primarily through its interaction with androgen and estrogen receptors. Upon administration, it can be metabolized into more potent hormones such as testosterone and estrone. These hormones then bind to their respective receptors, influencing various physiological processes including gene expression related to muscle growth, fat metabolism, and sexual development .

Biological Activities

-

Aromatase Inhibition :

- Research indicates that Androst-4-ene-3,17-dione exhibits aromatase inhibitory activity, which is critical for the treatment of estrogen-dependent cancers such as breast cancer. In studies comparing various derivatives of androstene compounds, Androst-4-ene-3,17-dione demonstrated significant aromatase inhibition, with some derivatives showing even higher activity than the standard inhibitor formestane .

-

Androgen Receptor Binding :

- The compound binds to the androgen receptor (AR) with a lower affinity compared to dihydrotestosterone (DHT), yet it still promotes myogenesis in vitro. In studies involving hypogonadal men, high doses of Androst-4-ene-3,17-dione resulted in increased serum testosterone levels and improvements in muscle strength and fat-free mass .

- Proliferative Effects :

Case Study 1: Aromatase Inhibition

A study synthesized various derivatives of Androst-4-ene compounds to assess their efficacy as aromatase inhibitors. Results indicated that certain derivatives exhibited up to 93.8% inhibition compared to the standard formestane at 74.2%, highlighting the potential for developing more effective therapeutic agents against estrogen-dependent tumors .

Case Study 2: Muscle Strength Enhancement

In a clinical trial involving hypogonadal men administered high doses of Androst-4-ene-3,17-dione over 12 weeks, significant increases were observed in testosterone levels and muscle strength metrics such as bench press and leg press exercises. This suggests that while the compound may not be as potent as DHT, it still possesses substantial anabolic properties when administered at higher doses .

Research Findings Summary

| Study | Focus | Findings |

|---|---|---|

| Study on Aromatase Inhibition | Assessed various derivatives | Some derivatives showed >93% inhibition compared to formestane (74.2%) |

| Clinical Trial on Muscle Strength | Evaluated effects in hypogonadal men | Significant increases in testosterone levels and muscle strength observed |

特性

IUPAC Name |

(8R,9S,10R,13R,14S)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-16H,3-10H2,1-2H3/t14-,15-,16-,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEMFNILZOJDQLW-BGJMDTOESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@@]4([C@H]3CCC4=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80171666 | |

| Record name | Androst-4-ene-3,17-dione, (13alpha)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18485-76-2 | |

| Record name | Androst-4-ene-3,17-dione, (13alpha)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018485762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC67578 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67578 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Androst-4-ene-3,17-dione, (13alpha)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANDROST-4-ENE-3,17-DIONE, (13.ALPHA.)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4B6H7L8608 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。